Tri-N-decylamine

説明

Overview of Long-Chain Tertiary Amines in Extraction and Separation Science

Long-chain tertiary amines, including Tri-N-decylamine, are a cornerstone of modern extraction and separation science, particularly in the realm of solvent extraction. These amines function as liquid ion exchangers. Their basic nitrogen atom can be protonated by an acid, allowing the resulting ammonium (B1175870) cation to form an ion-pair with an anionic species of interest, thereby transferring it from an aqueous phase to an organic phase. This mechanism makes them highly effective for the selective extraction of acids and metal-anion complexes. acs.orgtandfonline.com

In practice, these high-molecular-weight amines are dissolved in an organic, water-immiscible diluent, such as kerosene (B1165875), toluene (B28343), or xylene, to create the organic phase for extraction. bme.hu Due to their high viscosity and the potential to form a third, unmanageable phase during extraction, a modifier—typically a long-chain alcohol like octanol (B41247) or isodecanol—is often added to the organic solvent system. bme.hu This ensures smooth phase disengagement and stable extraction performance.

The versatility of long-chain tertiary amines is demonstrated by their wide range of applications. They are used extensively in hydrometallurgy for the recovery of valuable metals like uranium, which forms anionic complexes in sulfate (B86663) or nitrate (B79036) media. osti.govtandfonline.com They are also employed for the extraction of various mineral and organic acids from aqueous streams, including hydrochloric acid, phosphoric acid, and carboxylic acids like lactic and citric acid. tandfonline.combme.huresearchgate.nettubitak.gov.tr The extraction efficiency can be finely tuned by adjusting parameters such as the concentrations of the amine and acid, the organic-to-aqueous phase ratio, and temperature. bme.hu

Historical Context of this compound Applications in Chemical Engineering

The application of long-chain amines in chemical engineering, particularly for solvent extraction, gained significant momentum in the mid-20th century. This development was closely tied to the needs of the burgeoning nuclear industry for efficient methods to process and purify uranium from ore leachates. Early research demonstrated that tertiary amines showed high extraction power and selectivity for plutonium(IV) and neptunium(IV) nitrates. iaea.org

These properties were quickly adapted for hydrometallurgical processes. For instance, the EUREX (Enriched Uranium Extraction) process, developed to recover uranium from irradiated U-Al alloys, utilized a long-chain tertiary amine (Alamine 336) as the extractant. tandfonline.com The process capitalized on the strong salting-out effect of aluminum nitrate, which promotes the extraction of uranium into the amine-diluent phase while leaving fission products behind, thus achieving high decontamination factors. tandfonline.com The high selectivity of these amines allowed for a reduction in the number of required extraction cycles, leading to significant savings in equipment and operational costs. tandfonline.com

While specific early patents and processes often mention classes of amines or trade-name mixtures like Alamine 336 (a mix of tri-n-octylamine and tri-n-dodecylamine) or Hostarex A 327 (a mix of tri-n-octylamine and this compound), compounds like this compound were integral components of these foundational technologies. tubitak.gov.trncsu.eduresearchgate.net Their use in extracting niobium and tantalum from oxalic acid solutions further illustrates their established role in separating critical metals. researchgate.net

Contemporary Research Significance of this compound in Emerging Technologies

In recent years, the unique properties of this compound have been leveraged in several emerging technological fields beyond traditional hydrometallurgy.

Nanoparticle Synthesis: this compound has found a role as a coordinating solvent and capping agent in the synthesis of nanomaterials. In the preparation of anisotropic lead sulfide (B99878) (PbS) nanoparticles, it is used as a solvent in which organometallic precursors are thermolysed. rsc.orgrsc.orgsigmaaldrich.com The amine coordinates to the surface of the growing nanocrystals, controlling their growth rate and final morphology, leading to particles with specific shapes ranging from spheres to cubes and rods. rsc.org Similarly, it has been used as a size-limiting agent in the synthesis of nickel nanoparticles. researchgate.net

Carbon Dioxide (CO₂) Capture: this compound is being investigated as a component in novel solvent systems for CO₂ capture, a critical technology for mitigating greenhouse gas emissions. researchgate.net Research has explored its use in multi-component amine systems and in advanced formulations such as metal-ion coordinated liquids, where it acts as a ligand. osti.gov These next-generation solvents aim to improve CO₂ absorption capacity and reduce the energy penalty associated with solvent regeneration. osti.govresearchgate.netbellona.org

Table 2: Selected Research Findings Involving this compound

| Application Area | Substance Extracted/Synthesized | Key Finding | Reference(s) |

|---|---|---|---|

| Extractive Fermentation | Lactic Acid | This compound was an effective extractant, improving the total amount of lactic acid produced by preventing low pH inhibition in the fermenter. | researchgate.net |

| Solvent Extraction | Niobium (V) | Long-chain tertiary amines, including this compound, were successfully used to extract Niobium from oxalic acid solutions. | researchgate.net |

| Nanoparticle Synthesis | Lead Sulfide (PbS) | Used as a coordinating solvent, it enabled the synthesis of PbS nanoparticles with varying shapes (spheres, cubes, rods). | rsc.org |

| CO₂ Capture | Carbon Dioxide | Incorporated into a metal-ion-activated liquid with [Mg(DecNH₂)₄][NTf₂]₂, it achieved a CO₂ sorption capacity of 0.50 mol per mol of the complex. | osti.gov |

| Acid Recovery | Hydrochloric Acid (HCl) | A solution of this compound in kerosene showed a great affinity for extracting HCl from aqueous solutions. | bme.hu |

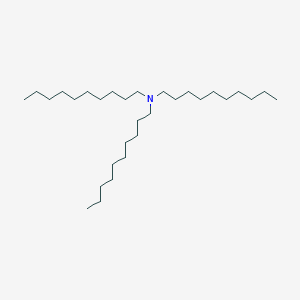

Structure

2D Structure

特性

IUPAC Name |

N,N-didecyldecan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H63N/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COFKFSSWMQHKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(CCCCCCCCCC)CCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H63N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061448 | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Acros Organics MSDS] | |

| Record name | N,N-Didecyl-1-decanamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21804 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1070-01-5 | |

| Record name | Tri-n-decylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decanamine, N,N-didecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(decyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.697 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies in Tri N Decylamine Synthesis and Derivatization

Strategies for Enhanced Purity Synthesis of Tri-N-decylamine

The synthesis of this compound with a high degree of purity is crucial for its various industrial and research applications, ranging from solvent extraction of metals to its use as a chemical intermediate. Achieving high purity necessitates both the development of selective synthetic routes that minimize the formation of byproducts, such as primary and secondary amines, and the implementation of effective purification techniques.

Novel Synthetic Pathways

Traditional methods for the synthesis of tertiary amines often involve the alkylation of ammonia (B1221849), which can lead to a mixture of primary, secondary, and tertiary amines, making purification challenging. More advanced and selective pathways focus on the direct synthesis of the tertiary amine from precursors that are closer in structure to the final product.

One effective strategy for synthesizing this compound is the alkylation of di-n-decylamine . This reaction involves the nucleophilic substitution of a decyl halide (e.g., 1-bromodecane (B1670165) or 1-chlorodecane) by di-n-decylamine. The use of a base is typically required to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the formation of the tertiary amine. To avoid the formation of quaternary ammonium (B1175870) salts, a large excess of the secondary amine is not typically required, unlike in the alkylation of ammonia.

A patented method for the preparation of symmetrical long-chain tertiary amines, such as tridodecylamine (B85476), involves the reaction of a secondary amine with a long-chain alcohol in the presence of a hydrogenation-dehydrogenation catalyst like Raney nickel. google.com This process can be adapted for this compound synthesis by reacting di-n-decylamine with decyl alcohol. The reaction proceeds by the removal of water, often with the aid of an azeotropic agent like toluene (B28343), to drive the reaction to completion. google.com For instance, the synthesis of tridodecylamine has been demonstrated with a yield of 94.5% tertiary amine by reacting didodecyl amine with dodecyl alcohol in the presence of Raney nickel and using toluene as an azeotropic agent. google.com

Another promising and greener approach is the catalytic amination of decyl alcohol . This method is considered more environmentally friendly as it generates water as the primary byproduct. epa.gov The reaction can be catalyzed by various heterogeneous catalysts, including those based on nickel, copper, palladium, and platinum. epa.gov The mechanism involves the initial dehydrogenation of the alcohol to an aldehyde, followed by reductive amination with an amine. For the synthesis of this compound, this could involve the reaction of decyl alcohol with di-n-decylamine. Research on the direct amination of dodecanol (B89629) with ammonia and hydrogen over a Ruthenium/Carbon (Ru/C) catalyst has shown a yield of 83.8% for dodecylamine, indicating the potential of this catalytic approach for producing long-chain amines. mdpi.com

| Synthetic Pathway | Reactants | Catalyst/Conditions | Key Advantages |

| Alkylation of Di-n-decylamine | Di-n-decylamine, Decyl halide | Base (e.g., Na2CO3) | High selectivity towards tertiary amine |

| Reaction with Decyl Alcohol | Di-n-decylamine, Decyl alcohol | Raney Nickel, Azeotropic removal of water | High yield of tertiary amine google.com |

| Catalytic Amination of Alcohol | Decyl alcohol, Di-n-decylamine | Heterogeneous catalysts (e.g., Ni, Cu, Pd, Pt) epa.gov | Green synthesis with water as byproduct epa.gov |

Purification Techniques for Research-Grade this compound

The presence of primary and secondary amine impurities can significantly affect the performance of this compound in its applications. Therefore, robust purification techniques are essential to achieve research-grade purity.

A common challenge in the purification of amines is their basic nature, which can lead to strong interactions with acidic stationary phases like silica (B1680970) gel in column chromatography, resulting in poor separation and tailing of peaks. biotage.com To overcome this, several strategies can be employed:

Use of Amine-Functionalized Silica: Amine-functionalized silica columns provide a less acidic environment, minimizing the strong acid-base interactions and allowing for better separation of amines using less aggressive solvent systems like hexane/ethyl acetate (B1210297). biotage.com

Mobile Phase Modification: Adding a small amount of a competing amine, such as triethylamine (B128534) (TEA), to the mobile phase can neutralize the acidic silanol (B1196071) groups on the silica surface, improving the chromatography of the target amine. scienceforums.net

For industrial-scale purification, adsorption-based methods are often preferred. A patented process describes the purification of tertiary amines by removing primary and secondary amine impurities through adsorption. This involves dissolving the impure tertiary amine in an organic solvent and passing the solution through a column packed with an adsorbent like activated aluminum oxide. The primary and secondary amines are selectively retained on the adsorbent, allowing for the collection of a purified tertiary amine solution.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for purifying amines.

Reversed-Phase HPLC: This is a common method where a nonpolar stationary phase is used with a polar mobile phase. For basic amines like this compound, adjusting the mobile phase pH to be alkaline (two pH units above the pKa of the amine) can improve retention and separation by ensuring the amine is in its more lipophilic free-base form. biotage.com Volatile bases like ammonium hydroxide (B78521) or triethylamine are often added to the mobile phase. biotage.com

Mixed-Mode HPLC: Columns with mixed-mode stationary phases, which possess both hydrophobic and ion-exchange properties, can provide excellent separation of tertiary amines based on subtle differences in their hydrophobicity and basicity. sielc.com

| Purification Technique | Principle | Key Considerations |

| Column Chromatography (Amine-Functionalized Silica) | Reduced acid-base interactions with the stationary phase. biotage.com | Allows for the use of less polar, non-aggressive mobile phases. biotage.com |

| Column Chromatography (Mobile Phase Modification) | Neutralization of acidic sites on the silica gel by a competing amine. scienceforums.net | The concentration of the modifying amine needs to be optimized. |

| Adsorption | Selective retention of primary and secondary amine impurities on an adsorbent like alumina. | Suitable for large-scale purification. |

| Reversed-Phase HPLC | Separation based on hydrophobicity; enhanced by pH control of the mobile phase. biotage.com | Mobile phase pH should be adjusted to maintain the amine in its free-base form for better retention. biotage.com |

| Mixed-Mode HPLC | Utilizes both hydrophobic and ion-exchange interactions for separation. sielc.com | Offers high selectivity for complex amine mixtures. sielc.com |

Derivatization and Functionalization of this compound for Specific Applications

The chemical structure of this compound can be strategically modified to create derivatives with tailored properties for specific applications. This includes the synthesis of related amide compounds and the functionalization of the amine to enhance its selectivity in complex chemical systems.

Synthesis of Related N,N-Di-n-decylpropionamide Compounds

N,N-Di-n-decylpropionamide is an amide derivative that can be synthesized from precursors of this compound. A direct and efficient method for the synthesis of this compound involves the acylation of di-n-decylamine with propionyl chloride. uhasselt.be

The reaction is typically carried out in a two-phase system. A solution of di-n-decylamine in a mixture of an organic solvent like tetrahydrofuran (B95107) (THF) and ethyl acetate is treated with an aqueous solution of a base, such as sodium hydroxide (NaOH). uhasselt.be The mixture is cooled, and propionyl chloride is added dropwise. The base neutralizes the hydrochloric acid that is formed as a byproduct, driving the reaction towards the formation of the amide. uhasselt.be

Reaction Scheme:

(CH₃(CH₂)₉)₂NH + CH₃CH₂COCl + NaOH → (CH₃(CH₂)₉)₂NCOCH₂CH₃ + NaCl + H₂O

After the reaction is complete, the product is typically extracted into an organic solvent like diethyl ether and purified. uhasselt.be This synthetic route is highly effective for producing N,N-dialkylamides.

| Reactant 1 | Reactant 2 | Solvent | Base | Key Reaction Details |

| Di-n-decylamine | Propionyl chloride | THF/Ethyl Acetate | Sodium Hydroxide | Reaction is cooled to 0°C during the addition of propionyl chloride. uhasselt.be |

Modification for Enhanced Selectivity in Complex Systems

The functionalization of this compound can significantly enhance its selectivity in applications such as the extraction and separation of specific ions or molecules from complex mixtures. This is often achieved by introducing specific functional groups or by immobilizing the amine onto a solid support.

A notable example is the covalent modification of tri(octyl-decyl)amine (B12288238) onto a biomass-derived carbonaceous aerogel (BCA) . This process, involving hydrothermal synthesis and impregnation, results in a composite material (BCA@N235) with an enhanced surface area and a high capacity for iodine adsorption. vulcanchem.com This modification improves the selectivity of the amine for iodine, making it a promising material for applications in nuclear wastewater treatment. vulcanchem.com

The principle of enhancing selectivity through functionalization is also evident in the field of metal extraction using metal-organic frameworks (MOFs) . While not a direct modification of this compound, the strategy is highly relevant. MOFs can be functionalized with amine groups to increase the number of Lewis basic sites, which can selectively interact with and adsorb specific metal ions (Lewis acids). mdpi.com This approach highlights how the introduction of amine functionalities can be a powerful tool for tailoring the selectivity of a material.

Furthermore, the surface of materials like cellulose (B213188) nanocrystals can be chemically modified through processes such as amination to improve properties like dispersion and thermal stability, and to introduce new functionalities. researchgate.net This concept of surface modification can be applied to supports on which this compound is immobilized, thereby creating a functionalized material with enhanced selectivity for targeted applications.

| Modification Strategy | Base Material/Molecule | Functional Group/Modifier | Target Application | Enhancement of Selectivity |

| Covalent Modification | Biomass-derived carbonaceous aerogel | Tri(octyl-decyl)amine | Iodine adsorption from wastewater vulcanchem.com | Increased surface area and specific binding sites for iodine. vulcanchem.com |

| Functionalization | Metal-Organic Frameworks (MOFs) | Amine groups | Selective metal ion extraction mdpi.com | Increased Lewis basic sites for targeted metal ion coordination. mdpi.com |

| Surface Amination | Cellulose Nanocrystals | Amine groups | Functional materials | Introduction of specific interaction sites. researchgate.net |

Mechanism Based Investigations of Tri N Decylamine in Separation Processes

Fundamental Principles of Amine-Based Solvent Extraction Utilizing Tri-N-decylamine

This compound, a tertiary amine, is a versatile extractant in solvent extraction, a technique used to separate compounds based on their relative solubilities in two different immiscible liquids. The effectiveness of this process is heavily influenced by the chemical conditions, particularly the composition of the aqueous phase and the target substances.

In acidic environments, this compound becomes protonated, forming a positively charged alkylammonium ion. This ion can then exchange with negatively charged ions (anions) present in the aqueous solution. msrjournal.com This process, known as anion exchange, is a primary mechanism for extracting metal anions and acid radicals. msrjournal.comuft-plovdiv.bg The general reaction can be represented as the amine in the organic phase reacting with a proton and an anion from the aqueous phase to form an amine salt in the organic phase. msrjournal.com The basicity of the amine is a key factor, with the extraction capability generally increasing in the order: primary < secondary < tertiary < quaternary ammonium (B1175870) salt. uft-plovdiv.bg

This compound can extract organic acids from aqueous solutions through a neutralization reaction. uft-plovdiv.bg In this mechanism, the basic amine reacts with the acidic protons of the organic acid, forming an ion pair that dissolves in the organic solvent. uft-plovdiv.bgscirp.org The number of amine molecules involved in this complex often corresponds to the number of carboxylic groups in the acid. This reactive extraction is a reversible process, and the balance of the reaction depends on the concentrations of the acid and the extractant, the nature of the acid, and the type of diluent used. uft-plovdiv.bg

The extraction of metal ions by this compound frequently occurs through the formation of ion pairs. msrjournal.com This is especially true for metals that form anionic complexes in the aqueous phase, often facilitated by the presence of other chemicals or high salt concentrations. msrjournal.com For instance, in a hydrochloric acid solution, a metal ion can form a negatively charged chloro-complex, which is then extracted by the protonated amine into the organic phase. msrjournal.compropulsiontechjournal.com

Ligand-Substrate Complexation Chemistry of this compound

The interaction between this compound and various substances, including metal ions and organic acids, results in the formation of distinct chemical complexes. The specific ratio of the components in these complexes is a crucial aspect of the extraction chemistry.

The extraction of metal ions by this compound is highly specific to the metal and the conditions of the aqueous solution.

Chromium(VI): In acidic solutions, chromium(VI) is often present as HCrO₄⁻ or Cr₂O₇²⁻. This compound extracts these species via an anion exchange mechanism, frequently forming a complex with a 2:1 amine-to-dichromate ratio, (R₃NH)₂Cr₂O₇. bme.hu

Uranium(VI): From sulfate (B86663) solutions, uranium(VI) is extracted by forming anionic complexes. Studies with similar tertiary amines suggest the formation of species like (R₃NH)₄UO₂(SO₄)₃. academie-sciences.frcapes.gov.br The stoichiometry can vary depending on the specific amine and conditions. academie-sciences.fr

Thorium(IV): The extraction of thorium(IV) from nitric acid solutions by tri-n-dodecylamine has been reported to form a complex with the stoichiometry (R₃NH)₂Th(NO₃)₆. tjnpr.orgresearchgate.net

Zinc(II): Zinc(II) is extracted from hydrochloric acid solutions where it forms anionic chloro-complexes. A common extracted species is (R₃NH)₂ZnCl₄. propulsiontechjournal.com

Table 1: Proposed Stoichiometry of Metal Ion Complexes with Tri-n-alkylamines

| Metal Ion | Aqueous Medium | Proposed Extracted Species |

|---|---|---|

| Chromium(VI) | Sulfuric Acid | (R₃NH)₂Cr₂O₇ bme.hu |

| Uranium(VI) | Sulfate | (R₃NH)₄UO₂(SO₄)₃ academie-sciences.fr |

| Thorium(IV) | Nitric Acid | (R₃NH)₂Th(NO₃)₆ tjnpr.orgresearchgate.net |

This compound is effective in extracting various carboxylic acids.

Lactic Acid: As a monocarboxylic acid, lactic acid is primarily extracted through a 1:1 complex formation with this compound via an acid-base reaction. frontiersin.orgnih.gov

Citric Acid: Being a tricarboxylic acid, citric acid can form more complex species. Studies with similar tertiary amines have shown that both 1:1 and 1.5:1 (amine:acid) complexes can be formed, indicating simultaneous reactions with different stoichiometries. scirp.orgscirp.org

Tartaric Acid: This dicarboxylic acid is also extracted by tertiary amines. Research on similar systems suggests that the formation of a 2:1 (amine:acid) complex is common, corresponding to the neutralization of both carboxylic acid groups. researchgate.net

Table 2: Observed Stoichiometry of Carboxylic Acid Complexes with Tri-n-alkylamines

| Carboxylic Acid | Acid Type | Observed Amine:Acid Stoichiometry |

|---|---|---|

| Lactic Acid | Monocarboxylic | 1:1 frontiersin.orgnih.gov |

| Citric Acid | Tricarboxylic | 1:1 and 1.5:1 scirp.orgscirp.org |

Influence of Aqueous Phase Composition on Complexation Equilibria (e.g., Acid Concentration, Salting-Out Agents)

The composition of the aqueous phase plays a critical role in defining the complexation and extraction equilibria in separation processes involving this compound (TDA). Key factors such as the concentration of acid and the presence of salting-out agents can significantly alter the distribution of target species between the aqueous and organic phases by influencing the formation and stability of the amine-acid or amine-metal complexes.

Effect of Acid Concentration

The concentration of acid in the aqueous phase is a primary determinant of the extraction efficiency of TDA. The fundamental mechanism involves the protonation of the tertiary amine by the acid, forming an amine salt in the organic phase, which can then participate in an anion exchange reaction with the target species.

Studies on the extraction of hydrochloric acid (HCl) by tri-n-dodecylamine in a kerosene (B1165875) diluent show that the amount of HCl extracted into the organic phase increases with the initial HCl concentration in the aqueous phase, eventually reaching a saturation point. bme.hu For instance, as the initial aqueous HCl concentration increases from 0.01 M to 8 M, the concentration of HCl in the organic phase ([HCl]org) steadily rises. bme.hu This is because a higher aqueous acid concentration drives the protonation of TDA, making more amine salt available for extraction. iaea.org

However, at very high acid concentrations, a decrease in extraction efficiency for metal ions can be observed. This phenomenon is attributed to the competition between the acid and the metal-anion complex for the amine extractant. researchgate.netosti.gov For example, in the extraction of uranium from sulfate liquors using tertiary amines, the presence of excess nitrate (B79036) ions, which are effective stripping agents, severely hampers uranium extraction. osti.gov Similarly, in the extraction of uranium from nitrate media, the distribution ratio decreases at high nitric acid concentrations because the acid competes with the uranium species for the extractant. researchgate.net

The extraction of sulfuric acid by TDA demonstrates a two-step reaction mechanism. First, the amine sulfate, (TDAH)₂SO₄, is formed. As the acid concentration further increases, this species can react with additional acid to form the amine bisulfate, TDAHHSO₄. bme.hu The equilibrium between these two forms is highly dependent on the aqueous acid activity. bme.huosti.gov

The following table illustrates the effect of initial aqueous HCl concentration on the concentration of HCl extracted into the organic phase by TDA.

Table 1: Effect of Initial Aqueous HCl Concentration on Extraction by 0.1 M this compound/Kerosene Data sourced from a study on HCl extraction by TDA in kerosene with 10% v/v octanol-1 at 25°C. bme.hu

| Initial Aqueous HCl Conc. (M) | Organic Phase HCl Conc. (M) |

|---|---|

| 0.01 | ~0.005 |

| 0.1 | ~0.04 |

| 0.5 | ~0.08 |

| 1.0 | ~0.09 |

| 2.0 | ~0.095 |

| 4.0 | ~0.1 |

Effect of Salting-Out Agents

Salting-out agents are electrolytes added to the aqueous phase to reduce the solubility of a substance, thereby promoting its transfer to the organic phase. taylorandfrancis.com In the context of TDA extraction, these agents, typically neutral salts like NaCl, KCl, or NH₄Cl, can enhance the extraction of metal ions by increasing the activity of the extractable metal complexes.

The addition of a salting-out agent increases the concentration of the common anion (e.g., Cl⁻ from NaCl in a chloride system), which promotes the formation of anionic metal complexes (e.g., MClₓⁿ⁻). These complexes are then readily extracted by the protonated amine, (TDAH⁺)Cl⁻, via an anion exchange mechanism. For example, in the extraction of La(III) from nitric acid solutions using tri-n-octylamine (a similar tertiary amine), the addition of chloride salts (NH₄Cl, KCl, and NaCl) significantly increased the extraction percentage. iosrjournals.org This increase is attributed to the formation and subsequent extraction of the lanthanum chloro-complex. iosrjournals.org

However, the effect of salting-out agents is not universal for all extraction systems. In the extraction of HCl itself by TDA, the addition of NaCl to the aqueous phase was found to have no significant effect on the extraction efficiency. bme.hu This indicates that the primary driver for acid extraction is the acid's own activity rather than a salting-out effect from a neutral salt. The utility of a salting-out agent is therefore highly dependent on the specific species being targeted for separation. For metal ion separations, where the formation of an anionic complex is a prerequisite for extraction, salting-out agents are often crucial. journalssystem.comacs.org

The table below shows findings on the effect of different chloride salts on the extraction of Lanthanum(III) by tri-n-octylamine, illustrating the principle of using salting-out agents.

Table 2: Influence of Chloride Salting-Out Agents on La(III) Extraction Data from a study on the extraction of 0.001M La(III) from 1M HNO₃ using 0.1M Tri-n-octylamine in kerosene. iosrjournals.org

| Salting-Out Agent | Concentration of Added Salt (M) | La(III) Extraction (%) |

|---|---|---|

| NH₄Cl | 0.001 | 2.53 |

| NH₄Cl | 0.08 | 41.24 |

| KCl | 0.001 | 8.75 |

| KCl | 0.08 | 47.47 |

| NaCl | 0.001 | 9.03 |

Advanced Applications of Tri N Decylamine in Reactive Extraction Systems

Extraction of Precious and Strategic Metals Using Tri-n-decylamine

The selective recovery of precious and strategic metals from various aqueous solutions is a critical industrial process. This compound has demonstrated high efficiency in these applications due to its ability to form stable complexes with metal ions.

Recovery of Palladium(II) from Acidic Chloride Solutions

The recovery of Palladium(II) from acidic chloride solutions is a key application of this compound. Research has shown that a mixture of tri-n-octyl/decyl amine, often referred to as Alamine 336, dissolved in a diluent like kerosene (B1165875), is an effective extractant for Palladium(II) from hydrochloric acid (HCl) solutions. tandfonline.comresearchgate.netdeswater.com

The extraction efficiency is influenced by several factors. The distribution ratio of palladium is directly proportional to the concentration of the extractant and inversely proportional to the concentration of chloride ions. tandfonline.comresearchgate.netdeswater.com Studies have shown that as the concentration of Alamine 336 increases, the percentage of palladium recovered also increases. For instance, with an Alamine 336 concentration above 0.2M, almost all of the palladium can be extracted. tandfonline.com One study achieved a 99.9% extraction rate of 0.001M Palladium from a 1M HCl solution using 0.5M Alamine 336. tandfonline.com

The stripping of palladium from the organic phase is also a crucial step. Various reagents have been tested, including HCl, sodium chloride (NaCl), potassium chloride (KCl), and thiourea (B124793). tandfonline.comresearchgate.netdeswater.com A combination of HCl and thiourea has been identified as a highly effective stripping system, achieving a recovery rate of 99.6% for palladium. tandfonline.com

Table 1: Palladium(II) Extraction Efficiency with Alamine 336

| Alamine 336 Concentration (M) | Palladium(II) Recovery (%) |

|---|---|

| 0.02 | Increases with concentration |

| 0.05 | Increases with concentration |

| 0.1 | Increases with concentration |

| 0.2 | Nearly 100% |

| 0.5 | 99.9% |

Data sourced from a study on the extraction of 0.001M Palladium(II) from 1.0M HCl. tandfonline.com

Extraction of Uranium(VI) and Thorium(IV) from Sulfate (B86663) and Chloride Solutions

Tri-n-dodecylamine (TDA) has been effectively used for the extraction of Uranium(VI) and Thorium(IV) from both chloride and nitrate (B79036) solutions when impregnated on a macroporous polymeric support like Amberlite XAD4. researchgate.net The distribution of these metal ions is dependent on various factors including the concentration of the acid, the presence of a salting-out agent, the concentration of the extractant, and the aqueous metal ion concentration. researchgate.net

In hydrochloric acid solutions, it is suggested that a tetrachloro complex of U(VI) is formed during the extraction process with TDA-impregnated resin. researchgate.net The stripping of the extracted Uranium(VI) and Thorium(IV) can be achieved using HCl and nitric acid (HNO3). researchgate.net This method also allows for the separation of uranium from thorium and other fission products in HCl media. researchgate.net

Furthermore, Tri-n-octyl/decyl amine (Alamine 336) has been utilized for the extraction of uranium(VI) from sulfate solutions. akjournals.com

Selective Separation of Chromium(VI) from Aqueous Matrices

Tri-n-dodecylamine has been investigated for the selective separation of Chromium(VI) from acidic aqueous solutions, particularly from sulfuric acid solutions. bme.hu When dissolved in a diluent like kerosene and often with a modifier like octanol-1, Tri-n-dodecylamine effectively extracts Chromium(VI). bme.hu The concentration of Chromium(VI) in the organic phase increases as its concentration in the aqueous phase increases. bme.hu

The efficiency of the extraction is also influenced by the concentration of sulfuric acid. bme.hu For stripping the extracted Chromium(VI) from the organic phase, a sodium carbonate solution has been shown to be highly effective, with over 99% of Chromium(VI) being stripped in two stages using a 0.05 M solution. bme.hu Tertiary amines like Tri-n-dodecylamine have been noted as effective ion carriers for Chromium(VI) separation in various liquid membrane techniques. nitrkl.ac.inbioline.org.br

Recovery and Purification of Carboxylic Acids via this compound Extraction

The recovery and purification of carboxylic acids from fermentation broths and aqueous solutions is another significant area where this compound is employed as a reactive extractant.

Lactic Acid Recovery from Fermentation Broths: Process Optimization and Efficiency Enhancement

This compound (TDA) has been explored as an extractant for lactic acid from fermentation broths, particularly in processes involving microorganisms like Saccharomyces cerevisiae. nih.govncsu.edu The efficiency of the extraction is significantly affected by the pH of the fermentation broth. researchgate.net Lower pH levels, such as those seen in pH-uncontrolled fermentations (around pH 2.5), can lead to the highest recovery rates of lactic acid. researchgate.net

One of the challenges in using TDA for extractive fermentation is the potential presence of impurities in the commercial-grade extractant. For example, 1-decylaldehyde, a common impurity, has been found to be toxic to yeast and can inhibit cell growth. researchgate.net Reducing the concentration of such impurities can significantly increase the productivity and total concentration of lactic acid. researchgate.net

Extraction of Other Organic Acids (e.g., Succinic, Tartaric, Citric, Propionic, Levulinic Acids)

This compound and its related tertiary amines have been successfully used in the reactive extraction of a variety of other organic acids from aqueous solutions. sigmaaldrich.comuft-plovdiv.bg

Succinic Acid: Tridodecylamine (B85476) dissolved in methyl isobutyl ketone (MIBK) has been used for the extraction of succinic acid. nih.gov The process involves the formation of (1:1) and (2:1) acid-amine complexes. nih.govebi.ac.uk

Tartaric Acid: The extraction of tartaric acid from aqueous solutions is challenging due to its hydrophilic nature. researchgate.net Reactive extraction using tertiary amines like this compound is a necessary approach to achieve separation. researchgate.net

Citric Acid: this compound, often as part of a mixture like Hostarex A 327 (a 1:1 mixture of tri-n-octyl amine and tri-n-decyl amine), has been used for the reactive extraction of citric acid. tubitak.gov.tr The use of amine mixtures can enhance the extraction power. tubitak.gov.tr The extraction efficiency can be further improved by using diluents and operating at near-critical conditions with supercritical CO2. tubitak.gov.tr

Propionic Acid: Tri-octyl/decyl amine (Alamine 336) is a heavy trialkyl amine that can be used as an extractant for propionic acid, often in combination with a hydrocarbon diluent to lower viscosity. google.com

Levulinic Acid: Reactive extraction using tri-n-octylamine (a closely related tertiary amine) has been studied for the recovery of levulinic acid from dilute aqueous solutions, showing high extraction efficiencies. amazon.comselcuk.edu.tr

Inorganic Acid Remediation and Recycling with this compound

The capability of this compound to be protonated by hydrogen ions makes it a strong candidate for the extraction of inorganic acids from aqueous solutions. This is a crucial process in many industries for both environmental protection and resource recovery.

This compound has shown a high affinity for hydrochloric acid (HCl), making it a successful agent for HCl recovery from acidic aqueous solutions. bme.hubme.hu Studies have investigated the use of this compound, often dissolved in a diluent like kerosene and modified with substances such as octanol-1 or tributyl phosphate (B84403), to extract HCl from water. bme.huresearchgate.net The efficiency of this extraction is influenced by several factors, including the concentration of both the amine and the acid, the ratio of the organic to aqueous phase, and the temperature. bme.huresearchgate.net

Research indicates that the concentration of this compound and the organic to aqueous phase ratio positively affect HCl extraction. bme.hu For instance, optimal conditions for HCl extraction have been identified as a 1.5 organic to aqueous phase ratio and a 0.5M amine concentration with 10% (v/v) octanol-1 at 40°C. bme.hu Interestingly, temperature has a slight negative effect on the extraction process. bme.hu

Once the this compound has extracted the HCl, the acid can be stripped from the organic phase, allowing for its recovery and the regeneration of the extractant. Water has been proven to be an effective stripping agent. The efficiency of the stripping process is significantly influenced by temperature and the aqueous to organic phase ratio. bme.hu Studies have shown that approximately 64% of HCl can be recovered in a single contact at 75°C with an aqueous to organic phase ratio of 20. bme.hu Furthermore, over 95% of the HCl can be recovered in three successive stripping stages under these conditions. bme.hubme.huresearchgate.net

The choice of diluent for the this compound also plays a role in the extraction efficiency. The effectiveness of different diluents has been found to follow the order: Benzene > toluene (B28343) > kerosene + 10% octanol-1 ≈ xylene. bme.huresearchgate.net

Table 1: Parameters Affecting Hydrochloric Acid Extraction by this compound

| Parameter | Effect on Extraction | Optimal Condition/Observation | Source |

|---|---|---|---|

| This compound Concentration | Positive | 0.5M | bme.hu |

| Organic to Aqueous Phase Ratio (Vorg/Vaq) | Positive | 1.5 | bme.hu |

| Temperature | Slightly Negative | Extraction is exothermic (ΔHo = -4.1 kJ/mol) | bme.hu |

| Modifier | Enhances performance | 10% (v/v) octanol-1 | bme.hu |

| Diluent | Influences efficiency | Benzene showed the highest efficiency | bme.huresearchgate.net |

This compound is also a key component in the management of other inorganic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). The extraction of these acids is crucial for their recovery from industrial effluents. While research directly on this compound for sulfuric and phosphoric acid extraction is less detailed in the provided context, the principles of amine-based extraction are applicable. Tertiary amines, in general, are effective extractants for sulfuric acid. rsc.orgmdpi.com The extraction mechanism involves the protonation of the amine by the acid.

For phosphoric acid, various extractants have been explored for its recovery from waste solutions. rsc.org Amines such as tri-n-octylamine have been utilized in processes to manufacture defluorinated phosphatic products from wet-process phosphoric acid. google.com This suggests that this compound could also be a viable extractant for phosphoric acid, although specific studies are needed to determine its efficiency and optimal conditions. The process can involve the formation of an amine phosphate salt, which can then be treated to recover the phosphoric acid. google.com

Synergistic Extraction Systems Involving this compound

The extraction efficiency of this compound can be significantly enhanced by using it in combination with other extractants. This phenomenon, known as synergism, occurs when the combined extraction capability of two or more extractants is greater than the sum of their individual extraction efficiencies.

The combination of amines with neutral organophosphorus compounds like tri-n-octylphosphine oxide (TOPO) and tributyl phosphate (TBP) can lead to synergistic effects in the extraction of various substances. For instance, the addition of TBP has been studied in the context of hydrochloric acid extraction using this compound. bme.huresearchgate.net

Studies on other amines, such as tri-n-octylamine, have shown significant synergistic enhancement when combined with organophosphorus reagents for the extraction of metals like uranium. The enhancement follows the order: trialkyl phosphate < alkyl dialkyl phosphonate (B1237965) < dialkylalkyl phosphinate < trialkyl phosphine (B1218219) oxide. osti.gov This suggests that a combination of this compound with TOPO could yield a highly effective extraction system. The synergistic effect is attributed to the formation of a more stable complex involving the amine, the organophosphorus compound, and the target species.

A study on the extraction of chromium(VI) from sulfuric acid solutions using tri-n-dodecylamine investigated the synergistic effect of TBP and TOPO, indicating the potential for these combinations in metal extraction processes. bme.hu

Table 2: Synergistic Enhancement in Uranium Extraction with Amines and Organophosphorus Compounds

| Organophosphorus Compound | Enhancement Factor | Source |

|---|---|---|

| Trialkyl phosphate (e.g., TBP) | ~4 | osti.gov |

| Alkyl dialkyl phosphonate | ~12 | osti.gov |

| Dialkylalkyl phosphinate | ~25 | osti.gov |

| Trialkyl phosphine oxide (e.g., TOPO) | ~50 | osti.gov |

Combining different amines in an extraction system can also lead to improved performance. The use of mixed amine systems, such as a combination of this compound and trioctylamine (B72094) (TOA), has been explored to enhance extraction efficiency. tandfonline.com For example, a mixture of trioctylamine and tridodecylamine has been shown to intensify the extraction of citric acid. tandfonline.com

The rationale behind using mixed amines lies in leveraging the different properties of each amine. For instance, one amine might offer better solubility for the complex, while another might have a higher affinity for the target substance. The longer alkyl chains in this compound compared to trioctylamine can influence phase separation and solubility in certain diluents. vulcanchem.com Research has shown that in some applications, such as rare earth element extraction, tri(octyl-decyl)amine (B12288238) (a mixture similar to this compound) performs better than trioctylamine due to improved phase separation. vulcanchem.com

Studies comparing TOA and another tertiary amine, Tris(2-Ethylhexyl) amine (TEHA), for sulfuric acid extraction have shown that TOA has a higher extraction ability. tandfonline.com This highlights that the choice and combination of amines are critical for optimizing an extraction process.

Tri N Decylamine in Advanced Membrane Separation Technologies

Supported Liquid Membrane (SLM) Applications of Tri-N-decylamine as a Carrier

In Supported Liquid Membrane (SLM) technology, an organic liquid phase containing a carrier molecule is immobilized within the pores of a microporous solid support, often by capillary forces. cosmosscholars.commsrjournal.com This membrane separates the aqueous feed phase from a stripping (or receiving) phase. The carrier, such as this compound or its analogues, facilitates the transport of a target solute from the feed, across the membrane, and into the stripping phase, enabling both separation and concentration in a single step. researchgate.net

Transport of Metal Ions (e.g., Tungsten(VI), Arsenic(III), Zinc(II), Silver(I))

Long-chain tertiary amines are effective carriers for the transport of various metal ions that can form anionic complexes in aqueous solutions. The transport mechanism involves the formation of an ion-pair between the protonated amine carrier at the feed-membrane interface, diffusion of this complex across the liquid membrane, and subsequent dissociation of the complex at the membrane-stripping phase interface, releasing the metal ion into the stripping solution. researchgate.netosti.gov

Arsenic (As(III)) : The transport of As(III) from acidic solutions has been demonstrated using Tri-n-dodecylamine (TDDA) as the carrier. researchgate.net The process involves the formation of a complex between the carrier, acid, and As(III) at the feed-membrane interface, which then diffuses across the membrane. researchgate.net

Cerium (Ce(IV)) : Studies using Tri-n-octylamine (TOA) in xylene have shown successful transport of Ce(IV) ions from a sulfuric acid feed solution to a sodium carbonate stripping solution. capes.gov.br The transport mechanism is based on the association of metal anions with the protonated TOA molecules. capes.gov.brosti.gov

Molybdenum (Mo(VI)) : Tri-n-octylamine (TOA) has also been used to transport Mo(VI) ions from acidic feed solutions. osti.gov The transport involves the complexation of polymetal anions with protonated TOA molecules. osti.gov

| Metal Ion | Carrier System | Feed Phase | Stripping Phase | Key Finding | Reference |

|---|---|---|---|---|---|

| Arsenic (As(III)) | Tri-n-dodecylamine (TDDA) in xylene | HCl solution | NaOH solution | Successful transport and recovery of As(III), which can be oxidized to less toxic As(V) in the stripping phase. | researchgate.net |

| Cerium (Ce(IV)) | Tri-n-octylamine (TOA) in xylene | 0.4 M H₂SO₄ | Sodium Carbonate | Effective transport observed; flux increases with temperature. | capes.gov.br |

| Molybdenum (Mo(VI)) | Tri-n-octylamine (TOA) in xylene | HCl solution | NaOH solution | Transport is based on the association of metal anions with protonated TOA. | osti.gov |

| Gallium (Ga(III)) | Tri-n-octylamine (in a mixture) | Strongly acidic sulfate (B86663) solution | Not specified | Achieved 99.7% recovery of gallium and separation from Fe(III) and Zn(II). | mdpi.com |

Selective Permeation of Organic Acids (e.g., Lactic Acid)

Supported liquid membranes with tertiary amine carriers are effective for the extraction of weak organic acids, such as lactic acid, from aqueous solutions and fermentation broths. cosmosscholars.comncsu.edu The extraction mechanism involves the formation of an acid-base complex between the amine carrier and the undissociated form of the acid. cosmosscholars.com This ion-pair complex is soluble in the organic membrane phase and diffuses across to the stripping side.

A study utilizing a combination of Tri-octyl-amine (a tertiary amine) and Aliquat™ 336 (a quaternary amine) as carriers demonstrated significant extraction of lactic acid. cosmosscholars.com The highest extraction of 54.5% was achieved with a 1:1 ratio of the two carriers. cosmosscholars.com Using the standardized SLM conditions, the extraction of lactic acid from a fermentation broth into a Na₂CO₃ stripping solution was 31.9%, while from buttermilk, the extraction reached 65.9%. cosmosscholars.com This demonstrates the potential of SLM systems for purifying lactic acid from complex real-world sources. cosmosscholars.com

Optimization of SLM Process Parameters (e.g., Carrier Concentration, pH, Stripping Agent)

The efficiency of metal ion and organic acid transport in SLM systems is highly dependent on several operational parameters. Optimizing these variables is crucial for maximizing flux and separation efficiency.

Carrier Concentration : The concentration of the amine carrier in the membrane phase directly impacts the number of available molecules to complex with the solute. For the transport of Ce(IV), an optimal concentration of 0.2 M Tri-n-octylamine (TOA) in the membrane was identified. capes.gov.br

pH of Feed Solution : The acidity of the feed solution is critical as it influences both the chemical form of the target solute (e.g., the formation of metal-anion complexes) and the necessary protonation of the amine carrier. For Ce(IV) transport, a feed acidity of 0.4 M H₂SO₄ was found to be optimal. capes.gov.br

Stripping Agent : The chemical nature and concentration of the stripping agent determine the efficiency of releasing the solute from the carrier complex on the receiving side of the membrane. For As(III) transport using TDDA, a NaOH solution was used as the strippant. researchgate.net For Mo(VI) and Ce(IV) transport using TOA, NaOH and Sodium Carbonate were effective stripping agents, respectively, highlighting the need to tailor the strippant to the specific solute-carrier system. osti.govcapes.gov.br

| Solute | Carrier | Optimal Feed Phase Condition | Optimal Carrier Concentration | Optimal Stripping Agent | Reference |

|---|---|---|---|---|---|

| Cerium (Ce(IV)) | Tri-n-octylamine (TOA) | 0.4 M H₂SO₄ | 0.2 M in membrane | Sodium Carbonate | capes.gov.br |

| Arsenic (As(III)) | Tri-n-dodecylamine (TDDA) | HCl medium | 0.63 mol/dm³ | 1.05 mol/dm³ NaOH | researchgate.net |

| Lactic Acid | Tri-octyl-amine & Aliquat™ 336 (1:1) | pH below pKa of lactic acid | Not specified | Na₂CO₃ solution | cosmosscholars.com |

Membrane Stability and Durability Assessments in Long-Term Operations

A primary challenge in the practical application of SLM technology is the long-term stability of the membrane. researchgate.net Instability can arise from several factors, including the loss of the organic liquid phase (carrier and/or solvent) from the pores of the support, fouling of the membrane surface, and the formation of emulsions at the membrane-aqueous phase interface. researchgate.netutwente.nl

The loss of the carrier from the membrane support is a significant cause of decreased performance over time. utwente.nl This can occur due to the carrier's solubility in the aqueous phases. researchgate.net Research on a system for gallium transport showed excellent stability over five repeated 8-hour cycles, with the extraction percentage only decreasing slightly. mdpi.com Furthermore, the membrane could be regenerated by reimpregnation with the carrier, restoring its high performance. mdpi.com This indicates that while carrier loss occurs, operational protocols can be developed to maintain long-term efficiency. mdpi.com The degradation of SLMs can also be caused by shear forces from the flowing aqueous phases, leading to the formation of emulsions and removal of the liquid membrane phase. utwente.nl

Emulsion Liquid Membrane (ELM) Systems Utilizing this compound

Emulsion Liquid Membrane (ELM) systems, also known as liquid surfactant membranes, represent another advanced separation technology. These systems are formed by creating an emulsion of a receiving phase (e.g., an aqueous stripping solution) within an organic membrane phase. This emulsion is then dispersed as globules in an external, continuous feed phase containing the solute to be extracted. mdpi.com The organic liquid layer of the emulsion globule acts as the membrane separating the external feed phase from the encapsulated internal receiving phase. mdpi.com

Facilitated Transport of Solutes across Emulsion Membranes

To enhance the separation process, "facilitated transport" mechanisms are employed, which use a carrier molecule like this compound dissolved in the membrane phase. mdpi.com This allows for the transport of a solute against its concentration gradient. mdpi.com The mechanism for a Type 1 facilitated transport, applicable to amine carriers, involves several steps:

The solute diffuses from the bulk external feed phase to the surface of the emulsion globule.

At the interface, the solute reacts with the carrier (e.g., protonated this compound) to form a complex that is soluble in the organic membrane phase.

This complex diffuses through the organic liquid layer to the internal interface with the encapsulated stripping solution.

At this internal interface, the solute reacts with the stripping agent, causing it to be released from the carrier and trapped in the internal aqueous phase. The free carrier then diffuses back to the external interface to begin another cycle. mdpi.com

This process combines extraction and stripping into a single stage, providing a large surface area for mass transfer and enabling high separation efficiencies. mdpi.com

Design and Optimization of ELM Process Conditions for Targeted Separations

The efficiency of an Emulsion Liquid Membrane (ELM) system for a targeted separation is critically dependent on the careful design and optimization of its process conditions. The ELM, a type of double emulsion, combines extraction and stripping into a single process, offering high efficiency due to a large mass transfer surface area. analis.com.my Key parameters that are manipulated to enhance separation performance include the composition of the membrane phase (carrier, diluent, and surfactant), the composition of the internal aqueous phase (stripping agent), and various operational variables.

The membrane phase itself is a critical component. It consists of a carrier, which is responsible for selectively binding with the target solute, a diluent or solvent, and a surfactant to stabilize the emulsion. For instance, in the recovery of lactic acid, a membrane phase was prepared by dissolving the carrier trioctylamine (B72094) (TOA), a compound structurally similar to this compound, in kerosene (B1165875) with Span 80 as the surfactant. researchgate.net The stability of the resulting emulsion is paramount, as membrane breakage leads to the leakage of the internal phase and a reduction in extraction efficiency.

Optimization of an ELM process involves a systematic investigation of several interconnected variables. Research has shown that the concentrations of the stripping agent, carrier, and surfactant, along with agitation speed, extraction time, and the volume ratio of the membrane phase to the internal phase (treat ratio), are crucial factors. researchgate.netmdpi.com For example, in the extraction of acetaminophen, the optimal volume ratio of the membrane to the internal phase was found to be 3:1, achieving the highest extraction efficiency of 85%. mdpi.com A lower ratio could lead to improper encapsulation of the internal phase, creating larger emulsion droplets with thinner walls that are more prone to breakage. mdpi.com

The selection of the stripping agent in the internal phase is vital for effective recovery of the solute from the membrane phase. The agent must efficiently strip the solute from the carrier, ensuring the carrier can diffuse back to the external interface for further extraction. In a study on succinic acid purification, sodium carbonate was identified as a suitable stripping agent when used with the amine carrier Amberlite LA2. analis.com.my

Detailed research findings on the optimization of various parameters in an ELM system for different separations are summarized below.

Table 1: Optimization of ELM Process Parameters for Acetaminophen Removal

| Parameter | Range Studied | Optimal Condition | Outcome | Reference |

|---|---|---|---|---|

| Stripping Agent Conc. (NaOH) | 0.1 M - 0.5 M | 0.1 M | Highest stable extraction efficiency | researchgate.net |

| Agitation Speed | - | 300 rpm | Produced a very stable emulsion | researchgate.net |

| Extraction Time | - | 3 min | Achieved stable emulsion for extraction | researchgate.net |

| Treat Ratio (Membrane:Internal) | 2:1, 3:1, 5:1 | 3:1 | Highest extraction efficiency (85%) | mdpi.com |

Table 2: Optimized Conditions for Lactic Acid Recovery using an Amberlite LA2-based ELM

| Parameter | Optimal Condition | Outcome | Reference |

|---|---|---|---|

| Initial Feed Concentration | 10 g/L | Almost 100% recovery and enrichment of 21 times | researchgate.net |

| Stripping Agent Conc. (Na2CO3) | 1.0 M | ||

| Carrier Conc. (Amberlite LA2) | 0.7 M | ||

| Treat Ratio (External:Internal) | 1:5 |

Comparison of this compound Performance Across Different Membrane Configurations

The performance of a carrier agent like this compound is significantly influenced by the type of liquid membrane configuration employed. The primary configurations include Bulk Liquid Membranes (BLM), Supported Liquid Membranes (SLM), and Emulsion Liquid Membranes (ELM), with variations such as Hollow Fiber Supported Liquid Membranes (HFSLM) offering further process intensification. Each configuration presents a unique set of advantages and disadvantages related to stability, mass transfer rates, and scalability.

Supported Liquid Membranes (SLM) involve impregnating a microporous solid support with a liquid membrane phase containing the carrier. SLMs offer the advantage of a fixed and well-defined interface, but their primary challenge is instability due to the loss of the liquid membrane from the support pores over time. Research on the transport of Arsenic (As(III)) using Tri-n-dodecylamine (a close structural analogue to this compound) as a carrier demonstrated the importance of optimizing carrier and strippant concentrations for efficient transport. researchgate.net Similarly, studies on Cerium (Ce(IV)) transport using Tri-n-octylamine in an SLM system found that ion flux increased with operating temperature, with optimal conditions identified as 0.4 M H2SO4 in the feed and 0.2 M TOA in the membrane. capes.gov.br

Emulsion Liquid Membranes (ELM) , as discussed previously, provide a very large surface area for mass transfer, leading to high extraction rates. analis.com.my This configuration combines extraction and stripping in a single stage, which can overcome equilibrium limitations. analis.com.my However, ELMs face challenges related to emulsion stability (swelling and breakage) and the energy-intensive steps of emulsification and subsequent demulsification required to recover the product and recycle the membrane phase. analis.com.my

Hollow Fiber Supported Liquid Membranes (HFSLM) represent an advanced configuration that provides a very high surface-area-to-volume ratio, similar to ELMs, but with better stability. nih.gov This configuration minimizes the inventory of the carrier solution and is more amenable to continuous, long-term operation. The preparation of these membranes is a complex process where spinning parameters are crucial. nih.gov The use of HFSLMs is advantageous for various separation needs, from water treatment to gas separation. nih.gov

A qualitative and quantitative comparison highlights the trade-offs between these systems. While ELMs may offer the fastest extraction kinetics due to their vast interfacial area, SLMs and HFSLMs provide greater operational stability, which is crucial for industrial applications. The choice of membrane configuration depends heavily on the specific separation task, the value of the product, and the required scale of operation.

Table 3: Performance Comparison of Amine Carriers Across Membrane Configurations

| Membrane Type | Carrier System Example | Target Solute | Key Performance Finding | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|---|

| Supported Liquid Membrane (SLM) | Tri-n-dodecylamine in HCl | As(III) | Efficient transport and recovery as As(V) after oxidation. | Simplicity, low carrier inventory. | Poor long-term stability due to carrier loss. | researchgate.net |

| Supported Liquid Membrane (SLM) | Tri-n-octylamine in xylene | Ce(IV) | Flux increases with temperature; transport observed with Na2CO3 strippant. | Well-defined interfacial area. | Membrane instability. | capes.gov.br |

| Emulsion Liquid Membrane (ELM) | Amberlite LA2 in palm oil | Succinic Acid | Achieved almost 100% recovery with high enrichment factor. | Very large mass transfer area, high extraction rates. | Emulsion instability (swelling, breakage), requires demulsification. | analis.com.myresearchgate.net |

| Hollow Fiber Membrane (HFM) | General (Polymeric) | Gases (e.g., CO2/CH4) | High selectivity and permeability can be achieved with thin active layers. | High packing density, self-supporting, scalable. | Complex fabrication, potential for fouling. | nih.govmdpi.com |

Environmental and Process Sustainability Aspects of Tri N Decylamine Usage

Remediation of Industrial Effluents Containing Hexavalent Chromium and Arsenites

Tri-N-decylamine has demonstrated potential in the remediation of industrial wastewater contaminated with hazardous heavy metals. Specifically, it is utilized as a carrier or extractant in liquid membrane processes to remove toxic substances like hexavalent chromium (Cr(VI)) and arsenite (As(III)).

The presence of hexavalent chromium and arsenite in industrial effluents from sectors such as electroplating, chemical manufacturing, and mining poses a significant environmental and health risk. acs.orglidsen.combiorxiv.org TDA is part of a class of amine-based extractants used in solvent extraction (SX) and supported liquid membrane (SLM) techniques to selectively separate these toxic ions from aqueous solutions. researchgate.netnih.gov For instance, research on tridodecylamine (B85476) (TDDA), a structurally similar tertiary amine, has shown high efficiency in removing arsenite from industrial effluents using a polypropylene-supported liquid membrane. nih.gov In these processes, the amine, dissolved in an organic diluent, reacts with the target ions in the acidic feed phase, forming a complex that is transported across the membrane. The ions are then released into a stripping phase on the other side. nih.gov

Optimal conditions for the removal of As(III) using a TDDA-based liquid membrane were found to be 0.1 mol/L of TDDA in the membrane, a feed phase of 1.0 mol/L hydrochloric acid (pH 1), and a stripping phase of 1.0 mol/L sodium hydroxide (B78521). nih.gov This process achieved an extraction efficiency as high as 93% within 180 minutes. nih.gov The mechanism involves the formation of an ion-pair complex between the protonated amine and the metal oxyanion. Similar principles apply to the extraction of hexavalent chromium, which often exists as an anion (e.g., HCrO₄⁻ or Cr₂O₇²⁻) in acidic solutions.

Strategies for Minimizing Extractant Losses and Enhancing Reusability in Extraction Cycles

The economic and environmental sustainability of extraction processes using this compound heavily depends on minimizing the loss of the extractant and ensuring its reusability over multiple cycles. Extractant loss can occur through solubility in the aqueous phase, degradation, or entrainment.

Several strategies are employed to mitigate these losses:

Choice of Diluent: The selection of an appropriate diluent is crucial. Hydrophobic diluents with low water solubility are preferred to reduce the partitioning of the TDA-containing organic phase into the aqueous raffinate. google.commdpi.com

pH Control: Maintaining optimal pH in both the extraction and stripping phases is essential not only for extraction efficiency but also for the stability of the extractant. researchgate.netacs.org The stripping process, which recovers the extracted solute and regenerates the amine, often involves a pH shift mechanism, transferring the target acid to an alkaline aqueous solution. acs.org

Membrane Stability: In supported liquid membrane (SLM) systems, the stability of the membrane is paramount for reusability. Studies using tridodecylamine have shown that a single polypropylene (B1209903) membrane can be effectively used for up to five consecutive experiments without a significant drop in performance. nih.gov

Regeneration Efficiency: The effectiveness of the stripping stage directly impacts the reusability of the organic phase. Efficient regeneration ensures that the amine is returned to its active form, ready for the next extraction cycle. For example, the regeneration of tri(octyl-decyl)amine (B12288238) was achieved with up to 97% efficiency by reacting the amine-hydrochloride complex with oyster shell powder in an aqueous-oil system. mdpi.com

Temperature Control: Extraction processes involving amine-acid complexes are often exothermic. acs.org Operating at lower temperatures can enhance extraction efficiency and potentially reduce the thermal degradation of the extractant. acs.org

By implementing these strategies, the operational lifetime of the this compound solvent is extended, reducing operational costs and minimizing the environmental discharge of the amine and its degradation products.

Assessment of this compound Degradation and Stability in Complex Aqueous Environments

The stability of this compound is a critical factor for its industrial application, influencing both process efficiency and environmental impact. Its degradation can be influenced by temperature, chemical environment (pH, presence of oxidizing agents), and microbial action.

The degradation of tertiary amines like this compound can proceed through various pathways, leading to a range of products. In industrial processes, thermal and chemical degradation are primary concerns. When heated, tertiary amines can decompose and emit toxic fumes. chemicalbook.com

Under specific conditions, such as in the presence of nitrosating agents, tertiary amines can undergo nitrosation, although this reaction is typically slower compared to that of secondary amines. europa.eu The degradation of amines in post-combustion carbon capture (PCCC) systems, for example, can produce compounds like ammonia (B1221849), aldehydes, and nitrosamines. ieaghg.org While the specific degradation products of TDA in all relevant environmental compartments are not fully detailed, the general fate of long-chain amines involves adsorption to soil and sediment due to their low water solubility and cationic nature at environmental pH. nih.gov Biodegradation is a possible fate, although adsorption to materials like clay can slow this process. nih.gov The environmental fate of any degradation products would depend on their individual properties, such as volatility, solubility, and biodegradability. ieaghg.orgeuropa.eu

Kinetic studies provide insight into the rate and mechanism of decomposition under specific conditions. Research on the thermal degradation of tridodecylamine (a similar long-chain tertiary amine) showed it to be less stable than other complexants like EDTA under wet air oxidation conditions at 260°C. edpsciences.org The degradation yield for tridodecylamine was 58% at 260°C and 67% at 320°C, which was lower than for other tested compounds, indicating its relative stability under these specific high-temperature, high-pressure oxidative conditions. edpsciences.org

Kinetic studies on quaternary ammonium (B1175870) salts (QASs), which can be formed from tertiary amines like TDA, show that degradation is highly dependent on the solvent and temperature. scispace.com For instance, the degradation of these compounds was studied at temperatures around 200°C. scispace.com The decomposition of amines is a complex process that can follow different kinetic models depending on the conditions. icm.edu.pltubitak.gov.tr The rate of decomposition is significantly influenced by factors such as temperature, the presence of catalysts, and the surrounding chemical matrix. icm.edu.plntnu.no For example, the thermal stability of various amines in aqueous solutions showed significant differences, with some amines losing up to 37% of their mass after five weeks at 135°C. ntnu.no

Bio-compatibility and Toxicity Studies of this compound for Bioprocess Integration

The integration of solvent extraction into biological processes, such as extractive fermentation, requires the solvent system to be biocompatible with the microorganisms. The toxicity of the extractant and the diluent can significantly impact the viability and productivity of the microbial culture.

This compound is used as an extractant in the fermentative production of organic acids like lactic acid to overcome end-product inhibition. mdpi.comnih.govncsu.edu However, the amine itself and impurities within the commercial-grade product can be toxic to the microorganisms.

Research has shown that the purity of TDA is critical. In a study on lactic acid fermentation by Saccharomyces cerevisiae, high concentrations of 1-decylaldehyde, an impurity in the TDA, were found to be toxic and inhibited yeast growth. researchgate.net Reducing the concentration of this aldehyde from 700 ppm to 33 ppm significantly improved the productivity of lactic acid. researchgate.net

The toxicity of extractants is often evaluated at two levels: molecular toxicity (the effect of the dissolved organic molecules in the aqueous phase) and phase toxicity (the effect of direct contact between the cells and the organic phase). researchgate.netresearchgate.net Studies on similar amines like tridodecylamine have shown it to be non-toxic at the molecular level for Lactobacillus casei, but very toxic at the phase level. researchgate.net However, when used in a mixture with a biocompatible diluent like oleyl alcohol, the combined system showed only medium phase toxicity and could be successfully used for in-situ extractive fermentation. researchgate.nettytlabs.co.jp

The selection of a biocompatible diluent is therefore as important as the purity of the extractant. Oleyl alcohol has been identified as a suitable, non-toxic diluent for use with TDA in extractive fermentation processes. nih.govresearchgate.net An extraction system of TDA in oleyl alcohol was successfully used in a hollow-fiber membrane bioreactor for lactic acid production, yielding high concentrations of the product in the solvent phase, demonstrating the feasibility of integrating TDA into bioprocesses with careful system design. tytlabs.co.jp

Interactive Data Table: Biocompatibility of Solvents in Fermentation

This table summarizes findings on the toxicity of various organic compounds, including extractants and diluents, towards microorganisms used in fermentation processes.

| Compound/System | Microorganism | Toxicity Level (Molecular) | Toxicity Level (Phase) | Application Note | Reference |

| This compound (with 1-decylaldehyde impurity) | Saccharomyces cerevisiae | Toxic (due to impurity) | - | Reducing impurity from 700 to 33 ppm improved productivity. | researchgate.net |

| Tridodecylamine | Lactobacillus casei | Non-toxic | Very toxic | High phase toxicity limits direct contact applications. | researchgate.net |

| Trioctylamine (B72094)/Oleyl Alcohol | Lactobacillus casei | Non-toxic | Medium | Suitable for in-situ extractive fermentation. | researchgate.net |

| Tridodecylamine/Oleyl Alcohol | Lactobacillus casei | Non-toxic | Medium | Suitable for in-situ extractive fermentation. | researchgate.net |

| Oleyl Alcohol | Clostridium butyricum | Non-toxic | - | Considered a non-toxic diluent. | researchgate.net |

| This compound/Oleyl Alcohol | Engineered Yeast | - | - | Successfully used in a hollow fiber module for lactic acid extraction. | tytlabs.co.jp |

Mitigation Strategies for Inhibitory Effects of Impurities

The operational efficiency and sustainability of processes utilizing this compound, particularly in solvent extraction applications, can be significantly compromised by the presence of various impurities. These impurities may originate from the raw materials, the process stream (such as a fermentation broth), or result from the chemical degradation of the solvent itself. acs.orgresearchgate.net The inhibitory effects manifest as reduced extraction efficiency, increased solvent loss, equipment corrosion, and the formation of stable emulsions, all of which negatively impact process economics and environmental footprint. mdpi.comhw.ac.uk Consequently, the development and implementation of effective mitigation strategies are crucial for maintaining process viability and enhancing sustainability.

Inhibitory impurities can be broadly categorized as those present in the aqueous feed and those generated within the organic solvent phase. In bioprocessing applications, such as the recovery of carboxylic acids from fermentation broths, the feed can contain residual sugars, proteins, inorganic salts, and various metabolic by-products that can interfere with the extraction process. researchgate.netbiorxiv.org Within the solvent phase, oxidative and thermal degradation of this compound can occur, especially under harsh regeneration conditions, leading to the formation of inhibitory degradation products. acs.orghw.ac.uk Process gases like oxygen, sulfur oxides (SOx), and nitrogen oxides (NOx) can also react with the amine, reducing its efficacy. acs.orgresearchgate.net